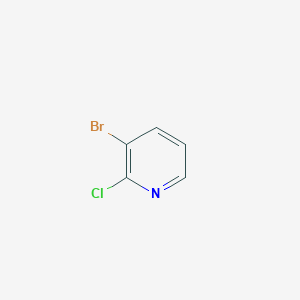

3-Bromo-2-chloropyridine

Cat. No. B150940

M. Wt: 192.44 g/mol

InChI Key: HDYNIWBNWMFBDO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07560551B2

Procedure details

3-Bromo-2-chloropyridine (7.27 g, 37.8 mmol), 5-aminopyridin-2-ol (4.99 g, 45.3 mmol), freshly ground cesium carbonate (36.9 g, 113 mmol), and DMSO (37.8 ml, 37.8 mmol) were added into a glass round bottom pressure vessel equipped with a stir bar. The vessel was sealed and placed in a preheated oil bath at 130° C. After 18 h, the reaction was diluted with EtOAc (4×250 mL) and the whole solution was sonicated. After the solid was settled, the top solution was decanted through a pad of celite and silica gel (each layer was 1 cm). This procedure was repeated for the salt residue which left in the flask to remove the product and DMSO from the salt. The filtrate was concentrated to give an oil which included the product and DMSO. The product was extracted with EtOAc (3×300 mL) and DCM (1×100 mL). The EtOAc and DCM layers were washed separately with a minimum amount of brine. The organic phases were dried separately over a minimum amount of MgSO4. The MgSO4 was filtered off and the filtrates were combined and concentrated. A wet, light green solid was obtained. The solid was triturated with hexanes. The solid was filtered off, collected, and dried under vacuum. The product, 6-(3-bromopyridin-2-yloxy)pyridin-3-amine was collected as tan solids. A second batch was obtained from the filtrate. The filtrate was concentrated to give an oil. The oil was purified by ISCO column chromatography using 90:10 DCM:(90:10:1 DCM:MeOH:NH4OH). A light yellow solid, was obtained, dried under vacuum, and given a sample ID: A wet, green solid was obtained, dried under vacuum. MS Calcd for C10H8BrN3O: [M]+=265. Found [M+1]+=266.

Name

cesium carbonate

Quantity

36.9 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[N:14][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CS(C)=O>CCOC(C)=O>[Br:1][C:2]1[C:3]([O:16][C:13]2[N:14]=[CH:15][C:10]([NH2:9])=[CH:11][CH:12]=2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.27 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NC=CC1)Cl

|

|

Name

|

|

|

Quantity

|

4.99 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=CC(=NC1)O

|

|

Name

|

cesium carbonate

|

|

Quantity

|

36.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

37.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a preheated oil bath at 130° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the whole solution was sonicated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the top solution was decanted through a pad of celite and silica gel (each layer

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left in the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the product and DMSO from the salt

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted with EtOAc (3×300 mL) and DCM (1×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The EtOAc and DCM layers were washed separately with a minimum amount of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phases were dried separately over a minimum amount of MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The MgSO4 was filtered off

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A wet, light green solid was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was triturated with hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product, 6-(3-bromopyridin-2-yloxy)pyridin-3-amine was collected as tan solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second batch was obtained from the filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil was purified by ISCO column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A light yellow solid, was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A wet, green solid was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C(=NC=CC1)OC1=CC=C(C=N1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |